

A Technical Guide to the Binding Affinity and Docking Studies of Dasatinib (C21H19N3O2S)

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Compound of Interest				
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Abstract

This technical whitepaper provides an in-depth analysis of the binding affinity and molecular docking of Dasatinib (chemical formula: **C21H19N3O2S**), a potent multi-targeted tyrosine kinase inhibitor. Dasatinib is a critical therapeutic agent in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ALL), particularly in cases resistant to imatinib.[1][2] This document summarizes key quantitative binding data, details common experimental protocols for affinity determination, and presents computational docking studies that elucidate the structural basis of its inhibitory action. Signaling pathways modulated by Dasatinib are also visualized to provide a comprehensive understanding of its mechanism of action.

Introduction to Dasatinib

Dasatinib is a small-molecule inhibitor targeting several key tyrosine kinases. At nanomolar concentrations, its primary targets include the BCR-ABL fusion protein, SRC family kinases (SRC, LCK, YES, FYN), c-KIT, ephrin type-A receptor 2 (EPHA2), and platelet-derived growth factor receptor β (PDGFR β).[1][3] The deregulated kinase activity of BCR-ABL is a hallmark of CML, driving uncontrolled cell proliferation.[3][4] Unlike its predecessor imatinib, which primarily binds to the inactive conformation of the ABL kinase domain, Dasatinib effectively inhibits both the active and inactive conformations, contributing to its higher potency and its efficacy against many imatinib-resistant mutations.[1][2][3]



Binding Affinity Data

The binding affinity of Dasatinib has been quantified against a range of kinase targets. This data is crucial for understanding its potency and selectivity.

Target Kinase	Measurement Type	Value	Notes
ABL1 (non- phosphorylated)	Kd	67 nM	Determined via 31P NMR-based ATPase assay.[5][6]
ABL1 (recombinant)	IC50	22.12 nM	Determined by Kinase-Glo Plus luminescence assay. [7]
ABL1 (modified Dasatinib)	IC50	152.8 nM	HaloTag-ligand conjugated Dasatinib showed a ~7-fold increase in IC50.[7]
SIK2 (Salt-Inducible Kinase 2)	IC50	1.1 nM	Dasatinib is a potent pan-inhibitor of SIK family kinases.[8]
SIK3 (Salt-Inducible Kinase 3)	IC50	18 nM	
ADCK3	IC50	299 nM	Determined using LanthaScreen™ Eu Kinase Binding Assay. [9]
Wild-type BCR-ABL	Relative Potency	>325-fold vs. Imatinib	In vitro activity demonstrates significantly higher potency.[4]

Molecular Docking Studies



Molecular docking simulations provide critical insights into the binding mode of Dasatinib within the ATP-binding pocket of its target kinases, explaining its high affinity and broad specificity.

Dasatinib and ABL Kinase Interaction

Docking studies reveal that Dasatinib binds to the ATP-binding site of the ABL kinase domain. [3][4] Crystal structures, such as PDB entry 2GQG, show that Dasatinib requires fewer contact points with ABL compared to imatinib, contributing to its effectiveness against resistance mutations.[4][10] A key interaction involves a hydrogen bond with the backbone amide of Met318 in the hinge region of the kinase, which is crucial for activity against both native and mutated BCR-ABL.[11]

A representative docking study of Dasatinib with the Abl1 kinase reported a high-scoring binding affinity, with an XP GlideScore of -10.74 kcal/mol.[11]

Dasatinib and SIK2 Interaction

Homology modeling and molecular docking have also been used to investigate the interaction between Dasatinib and Salt-Inducible Kinase 2 (SIK2). These studies indicate a strong binding affinity.[8][12][13] The simulations identified a substantial hydrogen bond network between Dasatinib and SIK2, with specific hydrogen bonds forming between the Dasatinib N1 atom and the OG1 atom of Threonine 96 (T96).[12][13]

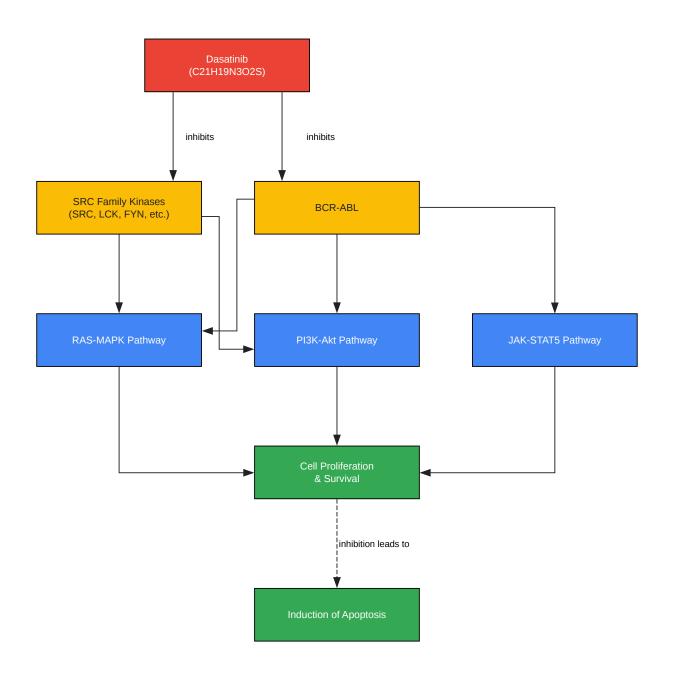
A docking study of Dasatinib against a homology model of SIK2 yielded a binding energy of -11.92 kcal/mol.[8][12]

Signaling Pathways Modulated by Dasatinib

Dasatinib exerts its therapeutic effect by inhibiting downstream signaling pathways that are critical for cancer cell proliferation, survival, and adhesion.

By binding to BCR-ABL and SRC family kinases, Dasatinib blocks the phosphorylation of downstream substrates, effectively inhibiting multiple oncogenic pathways.[3] These include the PI3K-Akt, MAPK, and STAT5 signaling cascades, which ultimately leads to the induction of apoptosis (programmed cell death) in malignant cells.[4][14]





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Dasatinib's inhibitory effect on key oncogenic signaling pathways.



Experimental Protocols

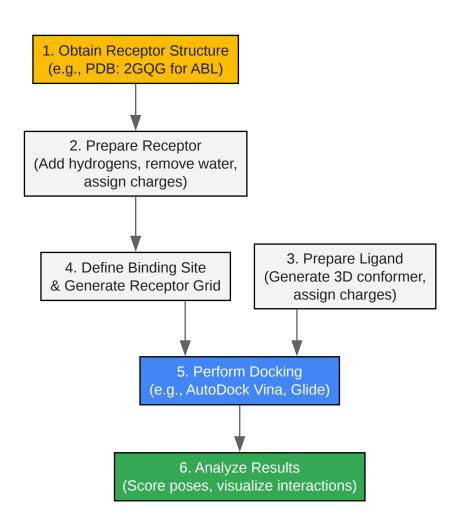
Detailed methodologies are essential for the accurate determination of binding affinity and for conducting molecular docking studies.

Kinase Binding Affinity Assays

A common workflow for determining the IC50 value of an inhibitor like Dasatinib involves a kinase activity assay.







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